molecular formula C19H19ClN4O3 B2986617 N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1113106-31-2

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2986617
CAS RN: 1113106-31-2
M. Wt: 386.84
InChI Key: KNYVACHYMVHVRL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonding Patterns and Structural Analysis

Research on compounds with 1,2,4-oxadiazole derivatives, similar to the chemical , highlights the importance of hydrogen-bonding patterns in determining molecular stability and potential applications in drug design. For example, studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveal intricate hydrogen-bonding patterns that could influence the solubility and stability of pharmaceutical compounds (Gerson López et al., 2010).

Corrosion Inhibition

The application of 1,2,4-oxadiazole derivatives in corrosion science is another area of interest. For instance, new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors, indicating the potential of related compounds in protecting materials against corrosion (A. Yıldırım & M. Çetin, 2008).

Antibacterial and Anti-enzymatic Potential

Compounds featuring 1,2,4-oxadiazole structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, demonstrating the significance of such structures in developing new therapeutic agents. The design and synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have shown promising results against certain bacterial strains and enzyme inhibition, providing insights into the antimicrobial and biochemical modulation capabilities of these compounds (K. Nafeesa et al., 2017).

Photovoltaic Efficiency and Bioactivity

The study of bioactive benzothiazolinone acetamide analogs incorporating 1,2,4-oxadiazole structures highlights their potential in photovoltaic efficiency modeling and ligand-protein interactions. This research suggests possible applications in developing dye-sensitized solar cells and investigating molecular interactions relevant to drug development (Y. Mary et al., 2020).

properties

IUPAC Name

N-tert-butyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-19(2,3)22-15(25)11-24-10-13(6-9-16(24)26)18-21-17(23-27-18)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVACHYMVHVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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